molecular formula C33H57AlO6 B13696841 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one

5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one

Cat. No.: B13696841
M. Wt: 576.8 g/mol
InChI Key: UREKUAIOJZNUGZ-UHFFFAOYSA-K
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Description

This aluminum-based complex, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum (Al(TMHD)₃), features a central aluminum atom coordinated to three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. The IUPAC name reflects its intricate structure: (Z)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one . The TMHD ligands contribute to its high thermal stability and solubility in non-polar solvents, making it suitable for applications in organic electronics and catalysis .

Properties

Molecular Formula

C33H57AlO6

Molecular Weight

576.8 g/mol

IUPAC Name

5-bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3

InChI Key

UREKUAIOJZNUGZ-UHFFFAOYSA-K

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of aluminum alkoxides with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum precursor. The reaction conditions often include:

    Solvent: Non-polar solvents like toluene or hexane.

    Temperature: Mild temperatures, typically around 25-50°C.

    Catalysts: Lewis acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on:

    Purity: Ensuring high purity of the final product through purification techniques like recrystallization or chromatography.

    Yield: Maximizing yield by optimizing reaction conditions and using high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state aluminum complexes.

    Substitution: Ligand substitution reactions can replace the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol ligands with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand exchange can be facilitated by using strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction could produce aluminum hydrides.

Scientific Research Applications

5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one has several scientific research applications:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency.

    Materials Science: The compound is employed in the fabrication of advanced materials, including thin films and coatings.

    Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of high-performance polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one exerts its effects involves coordination chemistry. The aluminum center coordinates with various ligands, facilitating catalytic reactions and other chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Metal-TMHD Complexes

Compound Name Metal Center Coordination Number Key Structural Features Applications/Properties References
Al(TMHD)₃ Aluminum(III) 6 (tridentate) Three TMHD ligands with (E/Z)-configured olefins Organic electronics, Lewis acid catalysis
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV) Niobium(IV) 8 (tetradentate) Four TMHD ligands; higher coordination capacity Catalysis, materials science
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) Indium(III) 6 (tridentate) Similar to Al(TMHD)₃ but with In³⁺ center Semiconductor precursors, thin-film deposition
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) Bismuth(III) 6 (tridentate) Larger ionic radius; Bi³⁺ enhances redox activity Photovoltaics, biomedical imaging
Bis[(Z)-3-(4-cyano-3,5-bis(trifluoromethyl)phenyl)-4-oxopent-2-en-2-yl)oxy]copper(II) Copper(II) 4 (bidentate) Fluorinated ligands; distinct electronic effects Organic light-emitting diodes (OLEDs)
5-({Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]lanthanio}oxy)-... (lanthanum analog) Lanthanum(III) 6 (tridentate) Larger lanthanide center; f-orbital interactions Magnetic materials, phosphors

Metal Center Influence

  • Aluminum vs. Niobium : Al(TMHD)₃ (coordination number 6) is less sterically crowded than the niobium analog (coordination number 8), which may limit its catalytic versatility but enhances thermal stability .
  • Indium and Bismuth Analogs : Indium’s larger ionic radius compared to aluminum reduces Lewis acidity, while bismuth’s redox-active nature enables unique applications in photovoltaics .
  • Copper and Iron Complexes : Copper(II) and iron(III) analogs (e.g., in ) exhibit stronger d-orbital electronic transitions, making them more suitable for optoelectronic devices than Al(TMHD)₃ .

Ligand and Stereochemical Effects

  • The (E/Z)-olefin configuration in Al(TMHD)₃’s TMHD ligands enhances solubility in organic solvents compared to fluorinated ligands in copper complexes, which prioritize electron-withdrawing effects .
  • Lanthanum and bismuth analogs retain the TMHD ligand framework but exhibit distinct coordination geometries due to larger metal radii, impacting their catalytic and magnetic properties .

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